N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Historical Development of Thiazolopyrimidine Research
The discovery and subsequent exploration of thiazolo[3,2-a]pyrimidines can be traced to the broader development of heterocyclic chemistry in the twentieth century. Early synthetic efforts focused on the fusion of thiazole and pyrimidine rings, motivated by the desire to combine the pharmacological properties of each individual moiety. Initial reports detailed the cyclization of suitably substituted thioamides and pyrimidine precursors, yielding the thiazolopyrimidine core under acidic or dehydrating conditions. Over the decades, advances in synthetic methodologies, such as the use of polyphosphoric acid-mediated cyclizations, enabled the efficient preparation of diverse thiazolopyrimidine derivatives. These innovations facilitated structure-activity relationship studies and biological screening, revealing that thiazolopyrimidines possessed notable antimicrobial, anti-inflammatory, and antitumor activities.
The 1970s and 1980s witnessed a surge in the medicinal chemistry of thiazolopyrimidines, as researchers recognized their potential as central nervous system agents and enzyme inhibitors. The scaffold's ability to accommodate a wide range of substituents at various positions further fueled interest, with the late twentieth and early twenty-first centuries marked by the integration of high-throughput screening and rational drug design approaches. Recent years have seen the application of transition-metal-free and one-pot synthetic strategies, enabling the rapid generation of libraries of thiazolopyrimidine derivatives, including those bearing fluorinated substituents. This historical progression underscores the scaffold's enduring relevance and adaptability in the pursuit of novel therapeutic agents.
Significance of Bridgehead Nitrogen Heterocycles in Medicinal Chemistry
Bridgehead nitrogen heterocycles, such as thiazolo[3,2-a]pyrimidines, occupy a unique position in medicinal chemistry due to their rigid, fused-ring systems and the presence of nitrogen atoms at strategic positions. These structural features confer several advantages for drug discovery. Firstly, the rigid framework restricts conformational flexibility, which can enhance receptor selectivity and binding affinity. Secondly, the incorporation of nitrogen atoms at the bridgehead positions modulates the electronic properties of the molecule, influencing both its reactivity and interaction with biological targets.
The thiazolo[3,2-a]pyrimidine core exemplifies these principles. Its fusion of a thiazole ring (containing both sulfur and nitrogen) with a pyrimidine ring (bearing two nitrogen atoms) creates a scaffold with multiple hydrogen bond acceptors and donors, as well as sites amenable to further functionalization. This allows for the fine-tuning of physicochemical properties, such as lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles. Moreover, bridgehead nitrogen heterocycles are often recognized by a variety of biological macromolecules, including enzymes and receptors, making them valuable starting points for the design of enzyme inhibitors, receptor modulators, and other bioactive agents.
The medicinal significance of bridgehead nitrogen heterocycles is further illustrated by their presence in numerous clinically approved drugs and investigational agents. The ability to introduce additional pharmacophores, such as aryl or acyl groups, at specific positions on the scaffold has enabled the development of compounds with diverse biological activities, ranging from anticancer to anti-infective properties. Thus, the thiazolo[3,2-a]pyrimidine scaffold, as a prototypical bridgehead nitrogen heterocycle, continues to serve as a fertile ground for the discovery and optimization of new therapeutic agents.
Structural Features of the Thiazolo[3,2-a]pyrimidine Core System
The thiazolo[3,2-a]pyrimidine core is defined by the fusion of a thiazole ring to a pyrimidine ring at the 3,2-a positions, resulting in a bicyclic system with a distinctive arrangement of heteroatoms. The core structure can be described as a 5,6,7,8-tetrahydrothiazolo[3,2-a]pyrimidine, with variations arising from the degree of saturation, oxidation state, and substitution pattern at key positions. The presence of a sulfur atom in the thiazole ring and two nitrogen atoms in the pyrimidine ring imparts unique electronic and steric characteristics, which can be exploited for selective interactions with biological targets.
The fusion of the two rings creates a rigid, planar system that is amenable to X-ray crystallographic analysis, facilitating the elucidation of structure-activity relationships. Substitution at the 7-position (typically with methyl or aryl groups), the 5-position (often a carbonyl group), and the 3-position (where acetamide or other side chains can be introduced) allows for the generation of a wide array of derivatives with tailored properties. The core system also supports extensive π-conjugation, which can influence both the electronic absorption properties and the ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding.
Table 1 summarizes key structural features and computed properties of the thiazolo[3,2-a]pyrimidine core, as reported in the literature.
| Property | Value |
|---|---|
| Molecular formula | C6H6N2S |
| Molecular weight | 138.19 g/mol |
| Hydrogen bond donor count | 0 |
| Hydrogen bond acceptor count | 2 |
| Rotatable bond count | 0 |
| XLogP3-AA (calculated logP) | 0.5 |
| Exact mass | 138.02516937 Da |
These properties highlight the scaffold's moderate lipophilicity, low flexibility, and potential for hydrogen bonding, all of which are desirable attributes in drug-like molecules.
Contextual Significance of N-phenylacetamide Derivatives of Thiazolo[3,2-a]pyrimidine
The incorporation of N-phenylacetamide moieties into thiazolo[3,2-a]pyrimidine scaffolds represents a strategic modification aimed at enhancing biological activity and pharmacokinetic properties. The N-phenylacetamide group introduces additional aromaticity, potential for π-π interactions, and sites for hydrogen bonding, thereby expanding the compound's capacity for target engagement. Furthermore, the presence of electron-withdrawing substituents, such as fluorine or trifluoromethyl groups on the phenyl ring, can modulate the electronic environment of the molecule, influencing both its reactivity and interaction with biological macromolecules.
Research has demonstrated that N-phenylacetamide derivatives of thiazolopyrimidines exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetamide linkage provides a flexible yet stable connection between the aromatic and heterocyclic fragments, allowing for optimal orientation in the binding site of target proteins. Structure-activity relationship studies have revealed that substitution patterns on the phenyl ring, as well as the nature of the acetamide linkage, play critical roles in determining potency and selectivity.
The contextual significance of these derivatives is further underscored by their synthetic accessibility. One-pot and transition-metal-free methods have been developed for the efficient preparation of N-phenylacetamide thiazolopyrimidines, facilitating rapid exploration of chemical space and enabling high-throughput screening for biological activity. As such, N-phenylacetamide derivatives of thiazolo[3,2-a]pyrimidine are considered valuable lead compounds in the search for new therapeutic agents.
Research Evolution of Fluorinated Thiazolopyrimidine Derivatives
The introduction of fluorine atoms into thiazolopyrimidine derivatives has emerged as a powerful strategy for enhancing the pharmacological profile of these compounds. Fluorine's unique properties, including high electronegativity, small size, and the ability to modulate lipophilicity and metabolic stability, make it an attractive substituent in medicinal chemistry. The research evolution of fluorinated thiazolopyrimidine derivatives is characterized by advances in synthetic methodologies, structure-activity relationship studies, and the elucidation of biological mechanisms of action.
Recent reports have described efficient, one-pot syntheses of fluorinated thiazolo[3,2-a]pyrimidin-7-ones, utilizing 2-aminothiazoles and fluorinated alkynoates under transition-metal-free conditions. These methods afford access to a wide range of fluorinated derivatives with good to excellent yields, enabling systematic exploration of the effects of fluorine substitution on biological activity. Functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions has further expanded the diversity of accessible compounds, allowing for the introduction of additional pharmacophores and fine-tuning of physicochemical properties.
Biological evaluation of fluorinated thiazolopyrimidine derivatives has revealed enhanced activity in several therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The presence of fluorine atoms often increases metabolic stability and bioavailability, while also modulating target selectivity and potency. Structure-activity relationship studies have demonstrated that the position and number of fluorine atoms, as well as the nature of the attached aromatic and heterocyclic fragments, are critical determinants of biological activity.
Table 2 summarizes selected research findings on the synthesis and biological evaluation of fluorinated thiazolopyrimidine derivatives.
These advances underscore the dynamic and evolving nature of research on fluorinated thiazolopyrimidine derivatives, positioning them at the forefront of contemporary medicinal chemistry.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O2S/c1-8-4-14(25)23-10(7-26-15(23)21-8)6-13(24)22-9-2-3-12(17)11(5-9)16(18,19)20/h2-5,10H,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZAIFADYXFWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a pyrimidine moiety, which is known to influence its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and electronic properties, potentially increasing its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit notable antitumor properties. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. The compound may similarly exhibit such effects due to the structural motifs it contains.
A study found that thiazole derivatives displayed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines, suggesting that modifications in the thiazole ring can significantly impact their cytotoxic potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Inhibitory effects against cholinesterases (AChE and BChE), β-secretase, COX-2, and LOX-15 have been documented for related compounds. For example, certain derivatives exhibited AChE inhibition with IC50 values around 10.4 µM . This suggests that the compound may possess similar inhibitory properties, making it a candidate for further exploration in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
- Fluorine Substitution : The introduction of fluorine atoms enhances the electron-withdrawing capacity of the molecule, which can improve binding affinity to target proteins.
- Thiazole and Pyrimidine Rings : The presence of these rings is essential for maintaining cytotoxic activity. Their electronic properties contribute to the overall reactivity of the compound.
- Methyl Group Influence : Methyl substitutions on the thiazole ring have been shown to increase activity by providing steric hindrance that may favorably interact with enzyme active sites .
Case Studies
Several studies have investigated compounds structurally similar to this compound:
- Thiazole Derivatives : One study reported a series of thiazole derivatives with varying substituents that demonstrated significant cytotoxicity against HT29 colorectal cancer cells, with some compounds showing IC50 values comparable to doxorubicin .
- Pyrimidine Compounds : Another investigation highlighted pyrimidine-based compounds that exhibited potent anti-inflammatory effects alongside their antitumor activities, suggesting a dual mechanism of action that could be relevant for the compound in focus .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit promising anticancer properties. For example, compounds similar to N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several thiazolo-pyrimidine derivatives and tested them against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer). Some derivatives demonstrated significant inhibition of cell proliferation, indicating the potential of thiazolo-pyrimidine derivatives as anticancer agents .
Antitubercular Activity
The thiazolo-pyrimidine structure has also been explored for its antitubercular properties. Compounds with similar structural motifs have shown activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in treating tuberculosis.
Case Study: Antitubercular Evaluation
In a comparative study, various derivatives were assessed for their minimum inhibitory concentration (MIC) against M. tuberculosis. Some compounds exhibited MIC values as low as 4 µg/mL, indicating strong activity against both drug-sensitive and resistant strains .
Anti-inflammatory Potential
The compound's structure suggests possible anti-inflammatory properties. Thiazolo-pyrimidines have been linked to inhibition of inflammatory pathways, particularly through the modulation of enzymes such as lipoxygenases.
Case Study: Molecular Docking Studies
In silico docking studies have been conducted to evaluate the binding affinity of similar compounds to 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. These studies suggest that modifications to the thiazolo-pyrimidine scaffold could enhance anti-inflammatory activity .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo-pyrimidine core followed by functionalization at the acetamide position.
Synthesis Overview
- Formation of Thiazolo-Pyrimidine Core : A starting material containing a pyrimidine ring undergoes cyclization with appropriate thioketones.
- Fluorination : Introduction of the trifluoromethyl group can be achieved using specialized reagents such as trifluoroacetic anhydride.
- Final Acetamide Formation : The final step involves acylation to form the acetamide derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations :
Core Structure: The thiazolo[3,2-a]pyrimidine core in the target compound is distinct from triazolo-pyrimidine analogs (e.g., ), which may alter binding affinity and selectivity.
Substituent Effects: The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound provides greater hydrophobicity and metabolic stability compared to the 2,5-dimethylphenyl () or phenyl () groups. The trifluoromethyl group is a known bioisostere for chlorine or methyl, improving pharmacokinetic profiles . Sulfanyl () or sulfonamide () linkages in analogs may confer different electronic properties compared to the acetamide group in the target compound.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a thiazolo[3,2-a]pyrimidine intermediate with a fluorinated acetamide derivative, similar to methods in (e.g., reaction with chloroacetanilide and K₂CO₃ in acetone) .
- Fluorination steps (e.g., introduction of CF₃) may require specialized reagents like Selectfluor or trifluoromethylation agents, as seen in .
Biological Implications :
- Triazolo-pyrimidine derivatives () are often associated with pesticidal or antimicrobial activity, whereas the thiazolo-pyrimidine core in the target compound may target eukaryotic enzymes (e.g., kinases or proteases) due to its structural resemblance to ATP-binding motifs .
Research Findings and Data Tables
Physicochemical Properties :
Thermal Stability :
- The target compound’s melting point is expected to exceed 250°C due to strong intermolecular H-bonding (amide and carbonyl groups) and aromatic stacking, comparable to analogs in (e.g., MP 302–304°C) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of substituted pyrimidine precursors with thiazole derivatives. For example, the thiazolo[3,2-a]pyrimidinone core can be synthesized via cyclization of thiourea intermediates under acidic conditions, followed by coupling with the 4-fluoro-3-(trifluoromethyl)phenylacetamide moiety using carbodiimide-based coupling reagents (e.g., EDCI or DCC). Reaction progress should be monitored via TLC and LC-MS, with purification via column chromatography using gradients of ethyl acetate/hexane .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Comprehensive spectroscopic characterization is essential:
- NMR : 1H and 13C NMR to confirm aromatic protons, trifluoromethyl groups, and acetamide linkages.
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C19H14F4N3O2S).
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bond connectivity, as demonstrated for analogous thiazolo-pyrimidine derivatives .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Initial solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4) is common. Stability studies should use HPLC to track degradation under varying conditions (e.g., light, temperature). For analogs with fluorinated groups, acetonitrile/water mixtures are often effective for chromatographic separation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can identify potential binding modes. QSAR models incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity may predict pharmacokinetic properties. The trifluoromethyl group’s electron-withdrawing effects can be modeled using DFT calculations to assess electronic interactions .
Q. What strategies resolve contradictions in biological assay data (e.g., IC50 variability)?
- Methodological Answer :
Assay standardization : Ensure consistent cell lines, incubation times, and controls.
Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation.
Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
Discrepancies may arise from differences in membrane permeability or protein binding, which can be quantified via SPR or ITC .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets.
- Transcriptomics/RNA-seq : Compare gene expression profiles in treated vs. untreated cells.
- CRISPR-Cas9 screens : Identify genetic vulnerabilities linked to compound efficacy.
For fluorinated analogs, 19F-NMR can track real-time interactions in live cells .
Q. What advanced analytical techniques address stability challenges in formulation studies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H2O2), followed by UPLC-MS/MS to identify degradation products.
- Solid-state characterization : Use DSC and PXRD to assess polymorphic stability.
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate stability via accelerated aging tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
